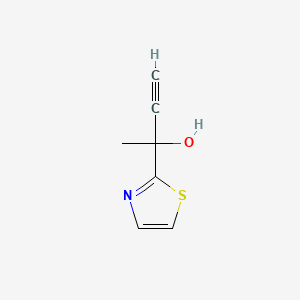

2-(Thiazol-2-yl)but-3-yn-2-ol

Description

Contextual Significance of Thiazole (B1198619) and Alkyne Motifs in Organic Chemistry

The structural importance of 2-(Thiazol-2-yl)but-3-yn-2-ol (B1457058) is best understood by examining its constituent functional groups: the thiazole ring and the alkyne moiety.

The thiazole ring is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom. researchgate.net This motif is considered a "privileged scaffold" in medicinal chemistry because it is a core component of numerous pharmacologically important molecules. bohrium.combohrium.com Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netbohrium.comnih.govbenthamdirect.com The versatility of the thiazole ring makes it a frequent target for synthetic chemists aiming to develop novel therapeutic agents. bohrium.combenthamdirect.com

The alkyne functional group, characterized by a carbon-carbon triple bond, is a fundamental building block in organic synthesis. nih.gov Terminal alkynes, in particular, are highly valued for their reactivity and are used in a variety of powerful chemical transformations. rsc.orgresearchgate.net These include well-known name reactions such as the Sonogashira coupling and Huisgen 1,3-dipolar cycloadditions, often referred to as "click chemistry." nih.govresearchgate.net This reactivity allows chemists to construct complex molecular architectures and is crucial for the synthesis of natural products and new materials. rsc.orgresearchgate.net

Overview of Research Domains Pertaining to this compound

The primary research application of this compound is as a key synthetic intermediate in the field of medicinal chemistry. Its specific structure makes it an ideal precursor for constructing more elaborate molecules with potential therapeutic value.

A significant area of research involving this compound is in the development of kinase inhibitors. Specifically, this compound has been utilized in the synthesis of a series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. nih.gov Through structure-based drug design, researchers have identified certain molecules in this series as highly potent and selective inhibitors of NF-κB Inducing Kinase (NIK). nih.gov

NIK is a critical enzyme in the non-canonical NF-κB signaling pathway, which plays a role in regulating the immune system. nih.gov The inhibition of NIK is being explored as a therapeutic strategy for inflammatory diseases. Research has shown that a derivative synthesized from this compound, namely 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol, effectively alleviated symptoms in a mouse model of psoriasis. nih.gov This was achieved by reducing the expression of pro-inflammatory cytokines and chemokines. nih.gov This work underscores the compound's role in the discovery of new treatments for inflammatory conditions.

Table 2: Detailed Research Findings on this compound

| Research Area | Role of this compound | Target Molecule Class | Biological Target | Potential Therapeutic Application |

|---|---|---|---|---|

| Medicinal Chemistry / Drug Discovery | Synthetic Intermediate / Building Block nih.gov | N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives nih.gov | NF-κB Inducing Kinase (NIK) nih.gov | Psoriasis and other inflammatory diseases nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFOOAPKUJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Thiazol 2 Yl but 3 Yn 2 Ol and Analogues

Conventional and Contemporary Synthetic Pathways for 2-(Thiazol-2-yl)but-3-yn-2-ol (B1457058)

The construction of the target molecule relies on the strategic formation of the thiazole (B1198619) ring and the precise installation of the alkynyl alcohol side chain.

The formation of the thiazole ring is a cornerstone of the synthesis. The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely utilized method. acgpubs.org This reaction typically involves the condensation of an α-haloketone with a thioamide. acgpubs.orgresearchgate.net However, for the synthesis of 2-substituted thiazoles like the target compound, alternative strategies are often employed.

A prominent contemporary method involves the direct reaction of propargyl alcohols with thioamides. nih.govacs.org This approach is particularly relevant as it concurrently introduces the desired alkynyl side chain. The reaction is often facilitated by a catalyst, such as calcium or silver triflate, and proceeds through a cyclization mechanism. nih.govacs.orgresearchgate.net Initially, the thioamide reacts with the catalyst-activated propargyl alcohol, leading to an allene (B1206475) intermediate. This is followed by an intramolecular 5-exo-dig cyclization to form the thiazole ring. nih.govacs.org This method offers a fast and efficient route to functionalized thiazoles with high yields. nih.govacs.org

Other strategies for thiazole ring construction include:

Cook–Heilbron Synthesis : This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. nih.govpharmaguideline.com

Reaction of α-Diazoketones : Metal-free catalysis using trifluoromethanesulfonic acid (TfOH) can promote the coupling of α-diazoketones with thioamides to yield 2,4-disubstituted thiazoles. organic-chemistry.org

From Vinyl Azides : Palladium(II) acetate (B1210297) can catalyze the reaction of vinyl azides with potassium thiocyanate (B1210189) to selectively form 4-substituted 2-aminothiazoles. organic-chemistry.org

These varied strategies provide a versatile toolkit for chemists to construct the thiazole core, adaptable to different starting materials and desired substitution patterns.

The introduction of the but-3-yn-2-ol group is intrinsically linked to the thiazole synthesis strategy. As mentioned, a highly effective method is the direct use of a tertiary propargyl alcohol as a precursor in the thiazole ring formation. nih.govacs.orgresearchgate.net For instance, reacting 2-methylbut-3-yn-2-ol with a suitable thioamide under catalytic conditions directly yields a this compound analogue. This approach is advantageous as it builds the final carbon skeleton in a single, convergent step.

An alternative strategy involves functionalizing a pre-formed thiazole ring. This is commonly achieved through cross-coupling reactions. For example, a 2-halothiazole can be coupled with a terminal alkyne (Sonogashira coupling) to introduce the alkynyl group. researchgate.net Subsequent manipulation of a silyl-protected alkyne could then lead to the desired tertiary alcohol. This stepwise approach, while potentially longer, allows for greater modularity in the synthesis.

The table below summarizes key reactions involving propargyl alcohols for the synthesis of substituted thiazoles.

| Propargyl Alcohol Substrate | Thioamide Substrate | Catalyst/Conditions | Resulting Thiazole Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,1,3-triphenylprop-2-yn-1-ol | Thiobenzamide | Ca(OTf)₂/Bu₄NPF₆, Toluene, 120 °C | 2,4,5-triphenyl-4-(phenylethynyl)thiazole | Nearly Quantitative | nih.govacs.org |

| Tertiary Aromatic Propargylic Alcohols | Thioamide | 10 mol% AgOTf | Substituted Thiazoles | High | researchgate.net |

| Tertiary Aliphatic Propargylic Alcohols | Thioamide | 10 mol% AgOTf | Substituted Thiazoles | Moderate | researchgate.net |

| Propargyl alcohol with alkene group | Thiobenzamide | Ca(OTf)₂/Bu₄NPF₆, Toluene, 120 °C | Time-dependent kinetic and thermodynamic thiazole products | Up to 85% | acs.org |

Creating a specific stereoisomer, such as (R)-2-(thiazol-2-yl)but-3-yn-2-ol, requires stereoselective synthesis methods. medchemexpress.com The installation of the chiral tertiary hydroxyl group is a critical step. One established method for achieving this is through the nucleophilic addition of an organometallic reagent to a ketone.

For instance, the stereoselective synthesis of steroidal C-20 tertiary alcohols containing a thiazole side chain has been achieved using a Grignard reaction. nih.govelsevierpure.com This involves the reaction of a steroidal ketone with thiazole magnesium bromide. nih.gov Applying this principle to the target molecule, one could envision reacting a 2-thiazolyl ketone with an ethynyl (B1212043) Grignard reagent or, conversely, reacting 2-lithio-thiazole with 3-butyn-2-one. To control the stereochemistry, chiral catalysts or auxiliaries would be necessary during the nucleophilic addition step. Asymmetric alkynylation of ketones is a well-developed field that provides a direct route to chiral propargylic alcohols.

Advanced Synthetic Approaches to Functionalized this compound Derivatives

Modern synthetic chemistry offers powerful tools to create complex and diverse analogues of the target compound through advanced catalytic systems and reaction designs.

Metal-catalyzed cross-coupling reactions are indispensable for functionalizing the thiazole core or the alkynyl side chain, enabling the synthesis of a vast array of derivatives. rsc.org Palladium and copper catalysts are frequently used for these transformations. organic-chemistry.org

Direct C-H Arylation : This method allows for the direct coupling of a C-H bond on the thiazole ring with an aryl halide, bypassing the need to pre-functionalize the thiazole as a halide or organometallic reagent. Ligand-free Pd(OAc)₂ or copper iodide with a base like lithium tert-butoxide can efficiently catalyze the arylation of thiazole derivatives. organic-chemistry.org

Sonogashira Coupling : This palladium-copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net It can be used to attach functionalized aryl groups to the alkyne terminus of this compound or to attach the entire alkynyl alcohol moiety to a halogenated thiazole. researchgate.netnih.gov

Heck and Stille Couplings : These palladium-catalyzed reactions are also viable for creating C-C bonds. The Heck reaction couples the molecule with an alkene, while the Stille reaction uses an organotin compound as the coupling partner, offering further avenues for diversification. nih.gov

These methodologies provide robust and flexible routes to novel derivatives with tailored electronic and steric properties.

| Reaction Type | Catalyst System | Coupling Partners | Key Feature | Reference |

|---|---|---|---|---|

| Direct Arylation | Ligand-free Pd(OAc)₂ | Thiazole & Aryl Bromide | Efficient C-H activation for arylation. | organic-chemistry.org |

| Direct Arylation | Copper Iodide / LiOtBu | Thiazole & Aryl Iodide | Copper-catalyzed C-H functionalization. | organic-chemistry.org |

| Sonogashira Coupling | Pd-Cu catalysis | 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole & (Hetero)aryl Halides | Forms 4-alkynyl substituted thiazoles. | researchgate.net |

| C(sp³)H/N(sp²) Cross-Coupling | Pd(II)/Sulfoxide-Oxazoline (SOX) | Arylamine & Terminal Olefin | Forms tertiary arylamines; applicable for complex molecule synthesis. | nih.gov |

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient processes that combine three or more reactants in a single operation to form a complex product, saving time, resources, and reducing waste. medmedchem.com Several MCRs have been developed for the synthesis of thiazole derivatives. iau.irijcce.ac.irnih.gov

A common MCR approach for thiazoles involves the reaction of an aldehyde, an isothiocyanate, and an alkyl bromide in the presence of a catalyst. nih.gov Another example is the three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, which proceeds rapidly under solvent-free conditions. iau.ir One-pot syntheses often leverage the classic Hantzsch reaction mechanism by combining an α-haloketone, a thiourea (B124793) or thiosemicarbazide, and a third component, such as a carbonyl compound, to generate complex thiazolyl-hydrazino derivatives in a single step. acgpubs.orgnih.gov

These strategies are particularly valuable for creating libraries of structurally diverse this compound analogues for chemical biology or drug discovery applications, as they allow for the rapid assembly of complex molecules from simple, readily available starting materials. nih.govresearchgate.net

Asymmetric Synthesis of Chiral this compound Stereoisomers

The generation of specific stereoisomers of this compound hinges on the asymmetric addition of an ethynyl nucleophile to the prochiral ketone, 2-acetylthiazole (B1664039). This transformation can be accomplished with high levels of stereocontrol using either external chiral catalysts or internal chiral directing groups.

Enantioselective catalysis represents one of the most efficient methods for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. For the synthesis of chiral tertiary propargyl alcohols, the most common approach is the catalytic asymmetric addition of a terminal alkyne to a ketone. nih.gov While specific examples for 2-acetylthiazole are not extensively documented, numerous effective catalytic systems have been developed for analogous aryl ketones, which serve as excellent models.

These reactions typically involve the in-situ formation of a metal acetylide, which is then delivered to the ketone within a chiral environment created by a metal-ligand complex. Zinc and titanium are among the most frequently used metals for this purpose.

Zinc-Mediated Alkynylations: A widely adopted method involves the use of dialkylzinc or zinc(II) triflate (Zn(OTf)₂) to generate a zinc acetylide. The enantioselectivity is controlled by a chiral amino alcohol ligand that coordinates to the zinc atom, influencing the facial selectivity of the addition to the ketone. mdpi.comrsc.org Ligands such as N-methylephedrine have proven to be highly effective. wikipedia.org

Titanium-Catalyzed Additions: Another powerful strategy employs titanium(IV) isopropoxide in combination with a chiral diol ligand, most notably 1,1'-bi-2-naphthol (B31242) (BINOL). nih.govresearchgate.net The titanium-BINOL complex acts as a chiral Lewis acid, activating the ketone and facilitating the enantioselective transfer of the alkynyl group from a zinc acetylide. nih.govresearchgate.netrsc.org This method has demonstrated broad applicability for a variety of unactivated ketones. nih.govresearchgate.net

The table below summarizes representative catalytic systems used for the enantioselective alkynylation of aryl ketones, which are analogous to 2-acetylthiazole.

| Catalyst System | Alkyne | Aryl Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Zn(OTf)₂, N-Methylephedrine, Et₃N | Phenylacetylene | Acetophenone | 85 | 97 |

| Ti(OiPr)₄, (S)-BINOL, Et₂Zn | Phenylacetylene | Acetophenone | 94 | 96 |

| Et₂Zn, Jacobsen's Salen Ligand | Phenylacetylene | 2'-Chloroacetophenone | Good | 81 |

| Cu(OTf)₂, N-Tosylproline, Et₂Zn | Phenylacetylene | 2-Fluoroacetophenone | 92 | 88 |

An alternative to enantioselective catalysis is the use of a chiral auxiliary. nih.gov This strategy involves temporarily incorporating a chiral moiety into the starting material, which then directs the stereochemistry of a subsequent reaction to form a specific diastereomer. nih.gov After the desired stereocenter is set, the auxiliary can be removed.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to the thiazole ring of the 2-acetylthiazole precursor. A well-established example of this approach in the synthesis of tertiary alcohols is the use of a chiral sulfoxide (B87167) group. nih.gov The sulfoxide auxiliary, positioned ortho to the ketone, effectively blocks one face of the carbonyl group, forcing the incoming nucleophile to attack from the less hindered side. wikipedia.orgnih.gov

This methodology has been successfully applied to the synthesis of various tertiary benzylic alcohols using readily available organometallic reagents like Grignard reagents and lithium acetylides. nih.gov The addition of these nucleophiles to ketones bearing a tolyl sulfoxide auxiliary proceeds with high diastereoselectivity. Subsequent reductive cleavage of the sulfoxide group yields the enantioenriched tertiary alcohol. nih.gov

The following table illustrates the principle of diastereoselective addition controlled by a chiral sulfoxide auxiliary on an aryl ketone, a model for a modified 2-acetylthiazole substrate.

| Ketone Substrate | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| (S)-2-Acetylphenyl p-Tolyl Sulfoxide | Ethynylmagnesium Bromide | 94 | >98:2 |

| (S)-2-Acetylphenyl p-Tolyl Sulfoxide | Phenylethynyl Lithium | 92 | >98:2 |

| (S)-2-(2-Thienoyl)phenyl p-Tolyl Sulfoxide | Ethynylmagnesium Bromide | 96 | >98:2 |

This approach provides a robust and predictable method for controlling the stereochemistry at the newly formed tertiary alcohol center, which, after removal of the auxiliary, would afford the desired enantiomer of this compound.

Chemical Transformations and Reactivity Profile of 2 Thiazol 2 Yl but 3 Yn 2 Ol

Reactivity of the Thiazole (B1198619) Heterocycle within 2-(Thiazol-2-yl)but-3-yn-2-ol (B1457058)

The thiazole ring is an aromatic heterocycle that exhibits a rich and varied reactivity profile. Its reactions are influenced by the presence of both a sulfur and a nitrogen atom, which affect the electron distribution within the ring.

The C-2 position of the thiazole ring in this compound is particularly significant due to the acidity of the attached proton. nih.gov The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms renders the C-2 proton susceptible to deprotonation by strong bases, such as organolithium reagents. wikipedia.orgpharmaguideline.com This deprotonation generates a nucleophilic carbanion that can subsequently react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. This method is a cornerstone for the functionalization of the thiazole core.

While electrophilic substitution on the thiazole ring generally favors the more electron-rich C-5 position, functionalization at the C-2 position is readily achieved through this deprotonation-alkylation strategy. wikipedia.org The reactivity of the thiazole ring can be further modulated by the introduction of various substituents at the C-2, C-4, and C-5 positions. globalresearchonline.net For instance, the presence of an electron-donating group can enhance the nucleophilicity of the ring, while an electron-withdrawing group will have the opposite effect. globalresearchonline.net

| Position on Thiazole Ring | General Reactivity | Key Reactions |

|---|---|---|

| C-2 | Acidic proton, susceptible to deprotonation. nih.govwikipedia.org | Deprotonation with strong bases followed by reaction with electrophiles. wikipedia.orgpharmaguideline.com |

| C-4 | Can participate in certain cycloaddition reactions. nih.govfigshare.com | Diels-Alder reactions (in specific systems). nih.govfigshare.com |

| C-5 | Primary site for electrophilic substitution. wikipedia.org | Halogenation, nitration, etc. |

The thiazole ring can participate in cycloaddition reactions, although these often require specific conditions or activating groups due to the aromatic stability of the heterocycle. wikipedia.org Diels-Alder reactions, a type of [4+2] cycloaddition, have been reported for certain thiazole derivatives, particularly those with an alkenyl substituent at the C-4 position. nih.govfigshare.com In these cases, the diene component involves the C-4 and C-5 atoms of the thiazole ring and the adjacent double bond of the substituent. nih.govfigshare.com

Another class of cycloaddition reactions involves thiazolium azomethine ylides. These can undergo [3+2] cycloaddition with various dipolarophiles, such as alkynes, to form fused heterocyclic systems like pyrrolo[2,1-b]thiazoles. nih.gov While direct examples involving this compound are not prevalent in the literature, the inherent reactivity of the thiazole core suggests that under appropriate conditions, it could potentially engage in such transformations.

Reactivity of the Terminal Alkynyl Functionality in this compound

The terminal alkyne group is a versatile functional group that undergoes a wide array of chemical transformations, making it a valuable handle for molecular elaboration.

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for creating complex molecular architectures. jetir.orgillinois.eduresearchgate.net

The mechanism of the CuAAC involves the formation of a copper acetylide intermediate, which then reacts with an organic azide (B81097) to form the triazole ring. nih.gov This reaction has found widespread application in drug discovery, materials science, and bioconjugation. nih.govresearchgate.net The presence of the terminal alkyne in this compound allows for its facile conjugation to a wide range of azide-containing molecules.

| Reaction | Reactants | Product | Key Features |

|---|---|---|---|

| Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Terminal alkyne, Organic azide | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions, wide scope. wikipedia.orgnih.govorganic-chemistry.orgjetir.orgillinois.eduresearchgate.net |

The carbon-carbon triple bond of the alkyne can undergo addition reactions with a variety of reagents. Hydroarylation, the addition of an arene C-H bond across the alkyne, is a powerful method for forming carbon-carbon bonds. Palladium-catalyzed hydroarylation reactions of alkynes with heteroarenes, including thiazoles, have been developed. nih.govresearchgate.net These reactions can proceed with high regio- and stereoselectivity, providing access to substituted alkenes. nih.govresearchgate.net

While the specific hydroarylation of this compound is not explicitly detailed in the provided search results, the general principles of palladium-catalyzed hydroarylation of terminal alkynes are well-established. rsc.org Such a reaction would involve the addition of an aryl group and a hydrogen atom across the triple bond, leading to a vinylthiazole derivative.

The terminal alkyne in this compound serves as a versatile precursor for a variety of other functional groups. Propargyl alcohols, in general, are valuable building blocks in organic synthesis. researchgate.net The terminal alkyne can be deprotonated to form an acetylide, which can then react with various electrophiles. Furthermore, the triple bond can undergo a range of addition reactions, including hydrogenation to the corresponding alkene or alkane, and hydration to form a ketone. Other transformations include coupling reactions, such as the Sonogashira coupling, which would allow for the introduction of aryl or vinyl substituents at the terminal position of the alkyne.

Synergistic Reactivity Between the Thiazole and Alkynyl Moieties

The thiazole ring and the alkynyl group in this compound can act in concert to direct the course of chemical reactions. The nitrogen and sulfur atoms of the thiazole ring can function as internal nucleophiles or coordinating sites for catalysts, while the alkyne can act as an electrophile upon activation by a metal catalyst. This interplay is crucial in determining the chemo- and regioselectivity of various transformations.

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations. Transition metal catalysis, particularly with gold and palladium, has been instrumental in controlling the outcome of these reactions.

Gold(I) catalysts, known for their high affinity for alkynes (alkynophilicity), can selectively activate the carbon-carbon triple bond of this compound. This activation renders the alkyne susceptible to nucleophilic attack. The regioselectivity of this attack is influenced by the electronic properties of the substituents and the nature of the catalyst. In the context of related heteroaryl-substituted propargyl alcohols, gold catalysis often favors endo-cyclization pathways.

Palladium catalysts can also be employed to mediate a range of transformations. For instance, in reactions involving external nucleophiles, the thiazole moiety can act as a directing group, influencing the regioselectivity of the addition across the alkyne.

A notable example of chemoselectivity is observed in reactions where both the alkyne and another functional group could potentially react. For instance, in the presence of a suitable catalyst, the alkyne can be selectively functionalized without affecting the thiazole ring. The following table illustrates the chemo- and regioselective synthesis of thiazoles from tertiary propargyl alcohols, which are structurally analogous to this compound. This data highlights the selective reaction at the alkyne moiety in the presence of other functional groups.

| Propargyl Alcohol Substrate | Thioamide | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1,1,3-Triphenylprop-2-yn-1-ol | Thiobenzamide | Ca(OTf)₂ | Toluene | 2,4,5-Triphenyl-4-(phenylethynyl)thiazole | 98 |

| 1,1-Diphenyl-3-(trimethylsilyl)prop-2-yn-1-ol | 4-Methylthiobenzamide | Ca(OTf)₂ | Toluene | 4-(Diphenyl(trimethylsilyl)methyl)-2-(p-tolyl)thiazole | 92 |

| 1-(Phenylethynyl)cyclohexan-1-ol | Thiobenzamide | Ca(OTf)₂ | Toluene | 2-Phenyl-4-(1-(phenylethynyl)cyclohexyl)thiazole | 85 |

The structure of this compound is well-suited for intramolecular cyclization reactions, where the thiazole ring or the hydroxyl group can act as an internal nucleophile. These reactions are often promoted by transition metal catalysts and can lead to the formation of fused heterocyclic systems.

Intramolecular Cyclization:

Gold-catalyzed intramolecular cyclization is a prominent pathway for compounds of this type. Activation of the alkyne by a gold(I) catalyst can be followed by a nucleophilic attack from the nitrogen or sulfur atom of the thiazole ring, or the oxygen of the hydroxyl group.

O-Cyclization: Attack by the hydroxyl group is a common pathway, leading to the formation of furo[2,3-d]thiazole (B11771582) derivatives. This type of cyclization typically proceeds via a 5-endo-dig pathway. The reaction is often highly regioselective, with the hydroxyl group preferentially attacking the internal carbon of the alkyne.

N-Cyclization: The nitrogen atom of the thiazole ring can also act as a nucleophile, leading to the formation of thiazolo[3,2-a]pyridinium-type systems. The feasibility of this pathway depends on the reaction conditions and the nature of the catalyst.

The following table presents data on the gold-catalyzed intramolecular cyclization of alkynols that are structurally related to this compound, illustrating the formation of furan-containing heterocycles.

| Alkynol Substrate | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 1-(Furan-2-yl)-3-phenylprop-2-yn-1-ol | AuCl₃ | CH₂Cl₂ | 2-Phenylfuro[2,3-b]furan | 85 |

| 1-(Thiophen-2-yl)-3-phenylprop-2-yn-1-ol | PPh₃AuCl/AgSbF₆ | DCE | 2-Phenylthieno[2,3-b]furan | 78 |

| 4-(Thiazol-5-yl)but-3-yn-1-ol | IPrAuNTf₂ | CH₂Cl₂ | 5,6-Dihydrofuro[2,3-d]thiazole | 92 |

Rearrangement Pathways:

In addition to cyclization, this compound can undergo rearrangement reactions, often catalyzed by acids or transition metals. The Meyer-Schuster rearrangement is a classic example, where a propargyl alcohol rearranges to an α,β-unsaturated ketone. In the case of this compound, this would lead to the formation of 4-(thiazol-2-yl)but-3-en-2-one.

Furthermore, gold-catalyzed reactions of propargyl alcohols can sometimes proceed through allenic intermediates, which can then undergo further transformations, including cyclization or rearrangement. The specific pathway taken is highly dependent on the substrate and the reaction conditions.

Stereochemical Aspects and Stereoselective Synthesis of 2 Thiazol 2 Yl but 3 Yn 2 Ol

Analysis of Stereoisomerism in 2-(Thiazol-2-yl)but-3-yn-2-ol (B1457058) and its Derivatives

The core structure of this compound contains a single chiral center at the C2 position, the carbon atom bearing the hydroxyl group, the methyl group, the ethynyl (B1212043) group, and the thiazol-2-yl substituent. Consequently, the molecule exists as a pair of enantiomers: (R)-2-(Thiazol-2-yl)but-3-yn-2-ol and (S)-2-(Thiazol-2-yl)but-3-yn-2-ol. medchemexpress.commyskinrecipes.com These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light and other chiral entities.

Derivatization of this compound can lead to more complex stereoisomeric forms. For instance, reactions involving the thiazole (B1198619) ring or the alkyne group can introduce additional stereocenters, potentially leading to the formation of diastereomers. Thiazole derivatives, in general, are a prominent feature in a wide array of natural products and pharmacologically active compounds. researchgate.netnih.govdergipark.org.tr The synthesis of functionalized thiazoles often involves reactions that can be influenced by existing stereocenters, making the stereochemical outcome a critical aspect of the synthetic design. nih.gov

The introduction of substituents on the thiazole ring of an already chiral molecule like this compound can result in diastereomers if a new stereocenter is formed. For example, the creation of a second chiral center at the C4 or C5 position of the thiazole ring would result in two pairs of enantiomers (four stereoisomers in total). The relative configuration of these stereocenters would define them as either syn or anti diastereomers, each pair having distinct physical and chemical properties. The study of positional isomerism and its influence on crystal packing and molecular geometry is crucial in understanding the properties of substituted thiazole derivatives. mdpi.com

Table 1: Stereoisomers of this compound

| Enantiomer | IUPAC Name | CAS Number |

|---|---|---|

| (R)-enantiomer | (R)-2-(Thiazol-2-yl)but-3-yn-2-ol | Not specified |

Data sourced from multiple chemical suppliers and databases.

Principles of Stereoselective and Stereospecific Reactions Applied to the Compound

The synthesis of a single enantiomer of this compound necessitates the use of stereoselective reactions. A stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all others. When starting from an achiral precursor, an enantioselective reaction is required to produce an excess of one enantiomer.

The synthesis of complex thiazole-containing structures often relies on tandem and "domino" processes, such as the hetero-Diels-Alder reaction, which allow for the construction of structurally intricate molecules with high selectivity. mdpi.com For a propargyl alcohol like the title compound, a key synthetic transformation is the addition of an ethynyl nucleophile to a ketone precursor (2-acetylthiazole). Without chiral influence, this reaction produces a racemic mixture of the (R) and (S) enantiomers. To achieve stereoselectivity, a chiral reagent, catalyst, or auxiliary must be employed to differentiate between the two enantiotopic faces of the ketone.

A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material directly determines the stereochemistry of the product. While less common in the de novo synthesis of this compound from achiral precursors, stereospecificity becomes highly relevant when a chiral derivative of the compound is further functionalized. For example, if a chiral derivative of this compound undergoes a reaction at a remote site, the existing stereocenter can direct the stereochemical outcome of the new center, a process known as substrate-controlled diastereoselection.

Enantioselective and Diastereoselective Synthetic Strategies for this compound

Achieving high levels of enantiopurity in the synthesis of this compound is critical for its application as a pharmaceutical intermediate. The primary strategies employed are asymmetric synthesis using chiral catalysts and the resolution of racemic mixtures.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols. This involves the addition of an organometallic reagent (e.g., an acetylide) to the prochiral ketone (2-acetylthiazole) in the presence of a substoichiometric amount of a chiral ligand or catalyst.

One common approach is the use of chiral amino alcohols or diamines as ligands for metals like zinc, titanium, or aluminum. These chiral ligand-metal complexes coordinate to the ketone and the incoming nucleophile, creating a chiral environment that favors attack on one of the two enantiotopic faces of the carbonyl group. For instance, chiral tertiary amines have been successfully used as catalysts in enantioselective cycloaddition reactions, demonstrating their utility in creating chiral environments. nih.gov While direct examples for this compound are not extensively detailed in the literature, the principles are well-established for the synthesis of other chiral propargyl alcohols.

Table 2: Examples of Chiral Ligands for Asymmetric Alkynylation

| Ligand Type | Common Examples | Metal |

|---|---|---|

| Amino Alcohols | (-)-N-Methylephedrine, Borneol derivatives | Zn, Ti |

| Diamines | Chiral BINAP, Salen ligands | Ru, Rh |

These catalytic systems can provide high yields and enantiomeric excesses (ee) of the desired alcohol enantiomer. nih.gov The choice of metal, ligand, solvent, and temperature are all critical parameters that must be optimized to achieve maximum stereoselectivity. mdpi.com

An alternative to asymmetric synthesis is the resolution of a pre-formed racemic mixture of this compound. Kinetic resolution (KR) is a widely used method that relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a particularly effective strategy. Hydrolases, such as lipases and esterases, are commonly used to selectively acylate or deacylate one enantiomer of an alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester. researchgate.net For example, lipase (B570770) A from Candida antarctica (CAL-A) has shown good activity and enantioselectivity towards tertiary propargylic alcohols. researchgate.net This process has been successfully applied to close analogues, such as 2-(pyridin-x-yl)but-3-yn-2-ols, achieving excellent enantioselectivities. researchgate.net The slower-reacting enantiomer can be recovered with high enantiopurity, while the faster-reacting enantiomer is converted to its acetate (B1210297).

A significant drawback of traditional KR is that the maximum theoretical yield for a single enantiomer is 50%. This limitation can be overcome by employing a Dynamic Kinetic Resolution (DKR) process. mdpi.com In a DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire substrate pool is available for conversion into the desired enantiomerically pure product, allowing for theoretical yields approaching 100%. mdpi.com This is often achieved by combining an enzyme (for the resolution step) with a transition metal catalyst, such as a ruthenium complex, which facilitates the racemization of the alcohol. nih.govmdpi.com

Table 3: Comparison of Resolution Strategies

| Method | Principle | Max. Theoretical Yield | Key Reagents |

|---|---|---|---|

| Kinetic Resolution (KR) | Differential reaction rate of enantiomers with a chiral catalyst/reagent. | 50% | Enzymes (e.g., Lipases), Chiral Acylating Agents |

These chemoenzymatic DKR approaches represent a highly efficient and green methodology for accessing enantiomerically pure chiral alcohols like this compound. nih.gov

Mechanistic Investigations and Computational Studies on 2 Thiazol 2 Yl but 3 Yn 2 Ol

Elucidation of Reaction Mechanisms

While specific mechanistic studies for the synthesis of 2-(thiazol-2-yl)but-3-yn-2-ol (B1457058) are not extensively detailed in the literature, its formation can be understood by examining established reaction mechanisms for its constituent parts: the thiazole (B1198619) ring and the tertiary propargyl alcohol moiety.

One plausible synthetic route involves the addition of an ethynyl (B1212043) group to a thiazole-based ketone, analogous to the Favorskii reaction. This mechanism would likely proceed via the nucleophilic attack of an acetylide anion on the carbonyl carbon of 2-acetylthiazole (B1664039). The acetylide, typically generated by deprotonating acetylene (B1199291) with a strong base like sodium amide (NaNH₂) or a lithium reagent, attacks the electrophilic carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

Alternatively, the thiazole ring itself can be constructed from a precursor already containing the but-3-yn-2-ol structure. The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, provides a potential pathway. This would involve the reaction of a thioamide with an α-haloketone. A more modern approach involves the chemo- and stereoselective reaction of thioamides with tertiary propargyl alcohols. nih.gov A proposed mechanism for such a reaction involves the initial activation of the propargyl alcohol by a catalyst, followed by reaction with a tautomer of the thioamide. nih.gov This leads to the formation of an allene (B1206475) intermediate, which then undergoes a regioselective 5-exo-dig cyclization to form the thiazole ring. nih.gov

Reactions involving the this compound moiety, such as hydrogenation, are also of mechanistic interest. The triple bond of the alkynyl group can undergo partial hydrogenation to an alkene or full hydrogenation to an alkane. These reactions typically occur on the surface of a metal catalyst, such as palladium. The mechanism involves the adsorption of both the alkyne and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the triple bond.

Computational Chemistry Applications for this compound Systems

Computational chemistry provides powerful tools to investigate the properties of this compound at an electronic level, offering insights that complement experimental findings. medchemexpress.com

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely applied to study the structural and electronic properties of thiazole derivatives. researchgate.netmdpi.com For a molecule like this compound, DFT calculations can be used to determine its optimized molecular geometry, bond lengths, and bond angles. researchgate.net

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. These calculations help predict the most likely sites for electrophilic and nucleophilic attack. ijper.org For thiazole rings, calculations have predicted that the order of decreasing reactivity for electrophilic attack is position 5 > 2 > 4, while for nucleophilic attack, it is 2 > 5 > 4. ijper.org

Various quantum chemical parameters derived from these energies, such as electronegativity (χ), chemical hardness (η), and softness (σ), can be calculated to further characterize the molecule's reactivity profile.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Energy of HOMO | EHOMO | - | Electron-donating ability |

| Energy of LUMO | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Chemical Softness | S | 1/η | Polarizability; indicator of high reactivity |

Molecular modeling and docking simulations are essential computational techniques, especially in medicinal chemistry, to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov These methods are used to explore the binding mode and affinity of a ligand within the active site of a receptor. researchgate.net

In a typical docking study, the three-dimensional structure of the target protein is obtained, and the ligand is placed into the binding site in various orientations and conformations. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. nih.gov Studies on various thiazole derivatives have shown their potential to bind to a range of biological targets, including tubulin and various kinases. nih.gov The results of these simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies of thiazole-based compounds as tubulin polymerization inhibitors have revealed specific interactions with amino acid residues in the colchicine (B1669291) binding site. researchgate.netnih.gov

| Thiazole Analog | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog A | Tubulin | -14.50 | Cys241, Leu248, Ala316 |

| Analog B | Tubulin | -14.15 | Asn258, Met259, Lys352 |

| Analog C | Acetylcholinesterase | -10.89 | Tyr72, Asp74, Trp286, Tyr337 |

Note: Data presented are representative examples from studies on various thiazole derivatives to illustrate the output of docking simulations. nih.gov

Structure-Reactivity and Structure-Selectivity Correlations

The relationship between the structure of this compound and its chemical behavior is fundamental to predicting its reactivity and controlling the selectivity of its reactions.

Structure-Reactivity: The reactivity of this compound is governed by its key functional groups: the thiazole ring, the tertiary alcohol, and the terminal alkyne.

Thiazole Ring: The aromatic thiazole ring contains both a sulfur and a nitrogen atom, which influence its electronic properties and reactivity. The ring can participate in electrophilic and nucleophilic substitution reactions, and the specific positions of these reactions are dictated by the electron distribution within the ring. ijper.org

Alkyne Group: The carbon-carbon triple bond is a region of high electron density, making it susceptible to electrophilic addition reactions, such as hydrogenation, halogenation, and hydration. The terminal hydrogen is weakly acidic and can be removed by a strong base to form an acetylide, a potent nucleophile.

Tertiary Alcohol: The hydroxyl group can act as a nucleophile or a leaving group after protonation. Its tertiary nature prevents oxidation reactions that would occur with primary or secondary alcohols.

Structure-activity relationship (SAR) studies on various thiazole-containing compounds have shown that modifications to substituents on the thiazole ring can significantly alter biological activity. nih.gov For example, the presence of specific groups at the C2, C4, or C5 positions can enhance or diminish a compound's efficacy as an antimicrobial or anticancer agent. researchgate.net

Structure-Selectivity: The concept of selectivity is particularly relevant for reactions involving the alkyne moiety. A prominent example is the selective hydrogenation of the triple bond. By choosing appropriate catalysts and reaction conditions, it is possible to selectively reduce the alkyne to an alkene (semi-hydrogenation) without further reduction to the alkane.

Studies on the closely related compound 2-methyl-3-butyn-2-ol (B105114) demonstrate this principle. Catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are famously used for syn-selective semi-hydrogenation to the cis-alkene. Other palladium-based catalysts, such as Pd/ZnO or Pd/γ-Al2O3, have also been investigated to optimize selectivity toward the corresponding alkene, 2-methyl-3-buten-2-ol. mdpi.com The selectivity of these reactions is highly sensitive to factors such as catalyst support, particle size, reaction temperature, and pressure. mdpi.comresearchgate.net It has been suggested that for tertiary alkynols, direct hydrogenation to the alkanol can compete with the desired semi-hydrogenation pathway. researchgate.net DFT studies on 2-methyl-3-butyn-2-ol hydrogenation have indicated that the structure of the catalyst is important, with different reaction steps being favored on different crystal faces or site topologies (plane vs. edge/corner sites) of the palladium nanoparticles.

| Catalyst | Conditions | MBY Conversion (%) | Selectivity to 2-Methyl-3-buten-2-ol (%) |

|---|---|---|---|

| Pd/γ-Al2O3 | 45°C, 1 bar H2 | ~20 | 97 |

| Pd/γ-Al2O3 | 25°C, 5 bar H2 | ~34 | 88 |

Note: This data is derived from studies on 2-methyl-3-butyn-2-ol and serves to illustrate the principles of structure-selectivity applicable to this compound. mdpi.com

Research Applications of 2 Thiazol 2 Yl but 3 Yn 2 Ol As a Synthetic Synthon

Utility of 2-(Thiazol-2-yl)but-3-yn-2-ol (B1457058) as a Versatile Synthetic Building Block

This compound serves as a valuable synthon, or synthetic building block, for the introduction of the thiazolyl group into larger molecules. Its utility is primarily demonstrated in its application as a drug intermediate for the synthesis of various active compounds. medchemexpress.com The terminal alkyne group is particularly reactive, allowing for carbon-carbon bond formation through reactions such as cross-coupling, while the hydroxyl group offers a site for further functionalization or can influence the stereochemistry of subsequent reactions.

The thiazole (B1198619) ring is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs and biologically active agents. nih.gov Consequently, synthetic intermediates that facilitate the incorporation of this ring are of high interest. This compound is employed in the synthesis of larger, more intricate heterocyclic systems. cymitquimica.com The strategy involves using the alkyne handle of the molecule to connect the thiazole unit to other cyclic or heterocyclic structures. This approach is a cornerstone of modern medicinal chemistry, where novel molecular frameworks are assembled from smaller, functionalized precursors to explore new chemical space and identify compounds with therapeutic potential. The synthesis of di-, tri-, and even tetrathiazole moieties highlights the modular nature of using such building blocks to create complex scaffolds. mdpi.com

A specific and significant application of this compound is its role as a key precursor in the synthesis of a novel series of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. nih.govacs.org These compounds were designed as inhibitors of NF-κB inducing kinase (NIK), a target for therapeutic intervention in inflammatory diseases like psoriasis. nih.govresearchgate.net

In a notable study, researchers synthesized a highly potent and selective NIK inhibitor, identified as 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol . nih.govacs.orgresearchgate.net This complex molecule was obtained through synthetic chemistry where this compound was used as a critical building block, coupled to the pyrrolo[2,3-d]pyrimidine core. The resulting compound demonstrated superior pharmacokinetic properties and efficacy in preclinical models compared to earlier compounds developed by Amgen. nih.govacs.org In an imiquimod-induced psoriasis mouse model, oral administration of this derivative led to a significant alleviation of psoriasis symptoms, including erythema, skin thickening, and swelling. nih.govacs.org This successful application underscores the importance of this compound as a high-value intermediate in targeted drug development.

Table 1: Research Findings on a Key Derivative Synthesized from this compound

| Attribute | Details |

| Derivative Name | 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol |

| Compound ID | 12f nih.govacs.org |

| Molecular Target | NF-κB Inducing Kinase (NIK) nih.govacs.orgresearchgate.net |

| Therapeutic Potential | Treatment of Psoriasis nih.govacs.orgresearchgate.net |

| Key Research Finding | Identified as a highly potent and selective NIK inhibitor with favorable pharmacokinetics. nih.govacs.org |

| Preclinical Efficacy | Effectively alleviated psoriasis symptoms in a mouse model. nih.govacs.org |

Applications in Materials Science through Polymer Precursor Chemistry

While the butynol (B8639501) functional group is known to be a precursor in the production of specialty polymers, the specific application of this compound in materials science is not widely documented in available literature. Simpler related compounds, such as (R)-(+)-3-Butyn-2-ol, are noted for their use in creating specialty polymers and coatings. chemimpex.com The presence of the reactive triple bond theoretically allows for polymerization reactions. However, the complexity and cost associated with synthesizing this compound likely directs its use towards higher-value applications, such as fine chemical and pharmaceutical synthesis, rather than for bulk polymer production.

Emerging Research Directions and Future Perspectives for 2 Thiazol 2 Yl but 3 Yn 2 Ol

Innovations in Sustainable Synthesis and Green Chemistry for the Compound

The principles of green chemistry are increasingly being applied to the synthesis of thiazole (B1198619) derivatives, with a focus on minimizing environmental impact and enhancing efficiency. For the synthesis of compounds like 2-(Thiazol-2-yl)but-3-yn-2-ol (B1457058), several innovative and sustainable approaches are being explored.

One promising area is the use of recyclable biocatalysts . For instance, research has demonstrated the use of a pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel as a green biocatalyst for the synthesis of novel thiazole derivatives. mdpi.comresearchgate.net This biocatalyst offers advantages such as a large surface area and high thermal stability, making it an effective and eco-friendly option. mdpi.comresearchgate.net The reusability of such hydrogels without significant loss of catalytic efficiency underscores their potential for sustainable production. mdpi.com

Ultrasonic irradiation is another green chemistry tool being employed in the synthesis of thiazole derivatives. mdpi.com This technique can accelerate reaction rates, leading to shorter reaction times and higher yields under mild conditions. mdpi.com The combination of recyclable catalysts with ultrasonic irradiation presents a powerful strategy for the eco-friendly synthesis of thiazole-containing compounds. mdpi.comresearchgate.net For example, the synthesis of triazole-thiazole hybrids has been successfully achieved using ultrasonic irradiation, demonstrating its utility in forming complex heterocyclic systems.

The use of environmentally benign solvents is a cornerstone of green chemistry. bepls.com Researchers are exploring catalyst-free multicomponent domino reactions in water under microwave conditions for the synthesis of trisubstituted thiazoles. bepls.com Such methods offer the benefits of using a green solvent, reduced reaction times, high yields, and the avoidance of harmful by-products. bepls.com

| Green Chemistry Approach | Key Advantages | Relevant Research on Thiazole Derivatives |

| Recyclable Biocatalysts | Reusable, thermally stable, expanded surface area. mdpi.comresearchgate.net | Use of chitosan-based hydrogels. mdpi.comresearchgate.net |

| Ultrasonic Irradiation | Accelerated reaction rates, shorter reaction times, mild conditions. mdpi.com | Synthesis of thiazole and triazole-thiazole hybrids. mdpi.com |

| Green Solvents | Environmentally benign, reduced waste. bepls.com | Catalyst-free reactions in water under microwave irradiation. bepls.com |

Development of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound, particularly in transforming its propargyl alcohol moiety. Propargyl alcohols are versatile building blocks that can undergo a variety of catalytic transformations. uni-halle.denih.govresearchgate.net

Ruthenium complexes , specifically triaminocyclopentadienyl ruthenium complexes, have emerged as effective catalysts for cascade conversions of propargyl alcohols. uni-halle.denih.gov These catalysts can facilitate cycloaddition reactions, extending the scope of substrates to include those with internal alkyne moieties. uni-halle.denih.gov The catalytic activity of these complexes complements that of known diaminocyclopentadienone ruthenium complexes, offering a broader range of synthetic possibilities. uni-halle.denih.gov

Gold-catalyzed transformations of propargyl alcohols are another active area of research. researchgate.net Gold catalysts can enable a variety of reactions, including regioselective dihalohydration reactions. researchgate.netresearchgate.net

The development of hetero-bimetallic catalysts is also of significant interest for the functionalization of propargyl alcohols. mdpi.com These catalysts can activate different electrophiles through the stereoelectronic characteristics of two different metals within a single complex, allowing for selective binding to the substrate. mdpi.com

| Catalyst Type | Transformation | Potential Application for this compound |

| Ruthenium Complexes | Cascade conversions, cycloadditions. uni-halle.denih.gov | Synthesis of complex carbo- and heterocyclic compounds. uni-halle.denih.gov |

| Gold Catalysts | Dihalohydration, cyclizations. researchgate.netresearchgate.net | Introduction of new functional groups and ring formation. researchgate.netresearchgate.net |

| Hetero-bimetallic Catalysts | Functionalization of propargyl alcohols. mdpi.com | Selective transformations of the propargyl alcohol moiety. mdpi.com |

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced synthetic methodologies like flow chemistry and automated synthesis offers significant advantages for the production of this compound and its derivatives, including improved efficiency, safety, and scalability.

Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. vapourtec.comacs.orgnih.gov This technology is particularly well-suited for handling hazardous reagents and performing reactions under high pressure or temperature. scispace.com The continuous nature of flow synthesis allows for the seamless integration of multiple reaction steps, purification, and analysis, creating a more streamlined and efficient process. nih.gov For instance, the selective hydrogenation of a related compound, 2-methyl-3-butyn-2-ol (B105114), has been successfully demonstrated in a continuous-flow system, highlighting the potential for applying this technology to this compound. mdpi.com

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. scripps.edu These systems can perform a large number of experiments in parallel, systematically varying reaction conditions to identify optimal parameters. scripps.edu The integration of automated synthesis with high-throughput analysis allows for rapid data acquisition and interpretation, significantly speeding up the research and development process. scripps.edu

| Methodology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, integration of multiple steps. vapourtec.comacs.orgnih.gov | Efficient and safe production, potential for multi-step synthesis of derivatives. |

| Automated Synthesis | High-throughput experimentation, rapid optimization, accelerated discovery. scripps.edu | Faster development of new synthetic routes and novel derivatives. |

Exploration of Unprecedented Reactivities and Reaction Pathways

Research into the reactivity of this compound is uncovering novel and unprecedented reaction pathways, expanding its utility as a synthetic building block.

One area of exploration is domino reactions , which allow for the formation of complex molecules in a single step from simple starting materials. A domino alkylation-cyclization reaction of propargyl bromides with thioureas has been developed for the synthesis of 2-aminothiazoles. organic-chemistry.org This approach, particularly when performed under microwave irradiation, offers a rapid and efficient route to these valuable compounds. organic-chemistry.org

The cyclization reactions of propargyl alcohols are also a rich area of investigation. researchgate.net Mechanochemical approaches are being developed for the regioselective [3+3] annulation of propargyl alcohols with other reagents to form functionalized heterocyclic systems. researchgate.net These solvent-free methods are not only environmentally friendly but can also lead to different reactivity and selectivity compared to traditional solution-phase reactions. researchgate.net

Furthermore, the unique electronic properties of the thiazole ring can influence the reactivity of the propargyl alcohol moiety, potentially leading to unusual reaction outcomes . For example, an unexpected reaction has been observed between a thiazole-containing Schiff base and triphenylborane, leading to a cyclized product through hydrolysis and subsequent reaction with the boron reagent. nih.gov This highlights the potential for discovering novel transformations by exploring the interplay between the different functional groups within this compound.

| Research Area | Description | Potential for this compound |

| Domino Reactions | Multi-step reactions in a single pot. organic-chemistry.org | Efficient synthesis of complex thiazole-containing heterocycles. |

| Novel Cyclizations | Formation of new ring systems. researchgate.net | Access to novel fused and spirocyclic scaffolds. |

| Unprecedented Reactivity | Unexpected reaction pathways. nih.gov | Discovery of new chemical transformations and molecular architectures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.